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Compound of Interest

Compound Name: 4-Methylpyridine-2-carbaldehyde

Cat. No.: B1311750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 4-
Methylpyridine-2-carbaldehyde derivatives, with a focus on their anticancer and antimicrobial

properties. The information presented is supported by experimental data from various scientific

studies, offering an objective overview for researchers and professionals in drug development.

Executive Summary
4-Methylpyridine-2-carbaldehyde derivatives, particularly their thiosemicarbazone forms,

have emerged as a promising class of bioactive compounds. Extensive research has

demonstrated their potent anticancer and antimicrobial activities. Notably, derivatives such as

3-aminopyridine-2-carboxaldehyde thiosemicarbazone (also known as Triapine) have

advanced to clinical trials, underscoring their therapeutic potential. This guide will delve into the

quantitative data supporting these claims, detail the experimental methodologies used for their

validation, and visualize the key mechanisms of action.

Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the anticancer and antimicrobial

activities of various 4-Methylpyridine-2-carbaldehyde derivatives and compares them with

established therapeutic agents.
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Table 1: Anticancer Activity of 4-Methylpyridine-2-
carbaldehyde Derivatives and Comparative Compounds
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Compound Cell Line Activity Metric Value Reference

4-Methylpyridine-

2-carbaldehyde

Derivatives

3-Amino-4-

methylpyridine-2-

carboxaldehyde

thiosemicarbazo

ne

L1210 Leukemia % T/C 255 [1]

3-Aminopyridine-

2-

carboxaldehyde

thiosemicarbazo

ne (Triapine)

L1210 Leukemia % T/C 246 [1]

5-Hydroxy-4-

methylpyridine-2-

carboxaldehyde

thiosemicarbazo

ne

L1210 Leukemia

Better than

parent

compound

- [2]

3-Hydroxy-4-

methylpyridine-2-

carboxaldehyde

thiosemicarbazo

ne

L1210 Leukemia

Better than

parent

compound

- [2]

5-

(Methylamino)pyr

idine-2-

carboxaldehyde

thiosemicarbazo

ne

L1210 Leukemia % T/C 223 [3]

5-

(Ethylamino)pyri

dine-2-

carboxaldehyde

L1210 Leukemia % T/C 204 [3]
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thiosemicarbazo

ne

5-

(Allylamino)pyridi

ne-2-

carboxaldehyde

thiosemicarbazo

ne

L1210 Leukemia % T/C 215 [3]

Comparative

Anticancer Drugs

Cisplatin L1210 Leukemia IC50 0.22 µM [4]

Doxorubicin A549 (Lung) IC50 1.3 µM [5]

Doxorubicin MCF-7 (Breast) IC50 0.69 µM [6]

% T/C (Treated vs. Control) is a measure of antitumor efficacy in vivo, where a higher value

indicates greater activity. IC50 (half maximal inhibitory concentration) is a measure of the

potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Pyridine
Thiosemicarbazone Derivatives and Comparative
Compounds
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Compound/Dr
ug

Microorganism Activity Metric Value (µg/mL) Reference

Pyridine

Thiosemicarbazo

ne Derivatives

2-Acetylpyridine

thiosemicarbazo

nes

Neisseria

meningitidis
MIC 0.016 - 0.125 [7]

2-Acetylpyridine

thiosemicarbazo

nes

Neisseria

gonorrhoeae
MIC 0.002 - 0.25 [7]

2-Acetylpyridine

thiosemicarbazo

nes

Staphylococcus

aureus
MIC 0.062 - 0.5 [7]

2-Acetylpyridine

thiosemicarbazo

nes

Streptococcus

faecalis
MIC 0.25 - 1.0 [7]

Comparative

Antimicrobial

Drugs

Ciprofloxacin
Staphylococcus

aureus
MIC90 0.2 [2]

Ciprofloxacin Escherichia coli MIC 0.013 [3]

Ciprofloxacin
Pseudomonas

aeruginosa
MIC90 0.5 - 1.0 [2]

Fluconazole Candida albicans MIC ≤2 (Susceptible)

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug

that prevents visible growth of a microorganism. MIC90 is the MIC required to inhibit the growth

of 90% of isolates.
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Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the

biological activity of 4-Methylpyridine-2-carbaldehyde derivatives.

In Vitro Anticancer Activity Assay (L1210 Leukemia
Model)
The antiproliferative activity of the synthesized compounds is often evaluated against murine

L1210 leukemia cells.

Cell Culture:

L1210 cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal

bovine serum and antibiotics.

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay):

L1210 cells are seeded in 96-well plates at a specific density.

The cells are then treated with various concentrations of the test compounds and incubated

for a defined period (e.g., 48 or 72 hours).

After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) is added to each well.

Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570

nm).

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is

calculated from the dose-response curve.
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In Vivo Antitumor Activity Assay (L1210 Leukemia
Model)
The in vivo efficacy is assessed in mice bearing L1210 leukemia.

Mice are inoculated with L1210 leukemia cells.

The test compounds are administered to the mice, typically intraperitoneally, at various

dosages for a specified number of consecutive days.

The survival time of the treated mice is compared to that of a control group that receives a

vehicle.

The antitumor activity is often expressed as the percentage of increase in lifespan (% T/C),

calculated as (median survival time of treated group / median survival time of control group)

x 100.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
The antimicrobial activity is determined by measuring the Minimum Inhibitory Concentration

(MIC).

A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well

microplate.

Each well is inoculated with a standardized suspension of the target microorganism (bacteria

or fungi).

The plates are incubated under appropriate conditions for the specific microorganism.

The MIC is determined as the lowest concentration of the compound that completely inhibits

the visible growth of the microorganism.

Mandatory Visualization
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The following diagrams, created using the DOT language, illustrate key concepts related to the

biological activity of 4-Methylpyridine-2-carbaldehyde derivatives.
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Structural Modifications

Impact on Biological Activity

Pyridine-2-carbaldehyde
Thiosemicarbazone Core

Methyl Group at Position 4
(e.g., 4-Methylpyridine)

Amino Group at Position 3 or 5
(e.g., 3-Aminopyridine)

Hydroxy Group at Position 3 or 5
(e.g., 5-Hydroxypyridine)

Enhanced Anticancer
Activity

Altered Solubility
and Pharmacokinetics

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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